molecular formula C7H5Cl3N2O3 B054491 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone CAS No. 120122-47-6

2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone

Cat. No.: B054491
CAS No.: 120122-47-6
M. Wt: 271.5 g/mol
InChI Key: WASYNLWEPOHNBM-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone (CAS: 120122-47-6) is a nitro-substituted pyrrole derivative with a trichloroacetyl functional group. Its molecular formula is C₇H₅Cl₃N₂O₃, and it is characterized by a methyl group at the 1-position and a nitro group at the 4-position of the pyrrole ring . This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Optimization

Friedel-Crafts Acylation Methodology

The primary synthetic route involves a Friedel-Crafts acylation reaction between 1-methyl-4-nitro-1H-pyrrole and trichloroacetyl chloride. This reaction is typically conducted in anhydrous dichloromethane or diethyl ether under inert atmospheric conditions. A base such as triethylamine is added to neutralize hydrochloric acid generated during the reaction, driving the equilibrium toward product formation.

Key Reaction Parameters:

  • Temperature: 0–25°C (lower temperatures minimize side reactions).

  • Molar Ratio: A 1:1.2 stoichiometric ratio of pyrrole to trichloroacetyl chloride ensures complete conversion.

  • Catalyst: Lewis acids like aluminum chloride (AlCl₃) are occasionally used to accelerate acylation, though their necessity depends on the reactivity of the pyrrole substrate.

Typical Yield: 75–90% after purification via column chromatography or recrystallization.

Alternative Acylation Strategies

In cases where Friedel-Crafts conditions prove insufficient, alternative methods such as microwave-assisted synthesis have been explored. Microwave irradiation at 80–100°C for 10–15 minutes reduces reaction times while maintaining yields above 80% .

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes continuous flow reactors over batch processes to improve scalability and consistency. Key advantages include:

  • Enhanced Heat Transfer: Prevents thermal degradation of heat-sensitive intermediates.

  • Real-Time Monitoring: In-line analytics enable immediate adjustments to reaction parameters.

Process Conditions:

ParameterValue
Residence Time30–60 minutes
Temperature20–30°C
PressureAtmospheric
SolventTetrahydrofuran (THF)

Purification and Quality Control

Post-synthesis, the crude product undergoes distillation under reduced pressure (40–50°C at 10 mmHg) to remove excess trichloroacetyl chloride. Final purity (>98%) is confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Mechanistic Insights into the Acylation Process

Electrophilic Aromatic Substitution

The trichloroacetyl group acts as an electrophile, targeting the electron-rich C-2 position of the pyrrole ring. Nitro groups at C-4 exert a meta-directing effect, ensuring regioselective acylation. Density functional theory (DFT) calculations validate the preferential formation of the 2-acylated product over other regioisomers.

Comparative Analysis of Synthetic Methodologies

Batch vs. Flow Reactor Performance

MetricBatch ReactorFlow Reactor
Yield75–85%85–90%
Reaction Time4–6 hours1–2 hours
Energy ConsumptionHighModerate
ScalabilityLimitedHigh

Recent Advances in Catalytic Systems

Heterogeneous Catalysis

Zeolite-supported catalysts (e.g., H-ZSM-5) have shown promise in reducing side reactions and improving catalyst recyclability. These materials provide acidic sites that enhance electrophilic activation without requiring stoichiometric Lewis acids .

Biocatalytic Approaches

Preliminary studies explore lipase-mediated acylation in non-aqueous media. While yields remain suboptimal (50–60%), this method offers a greener alternative by operating at ambient temperatures and avoiding halogenated solvents .

Chemical Reactions Analysis

2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trichloroethanone group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone exhibit antimicrobial properties. A study highlighted that derivatives of pyrrole have shown efficacy against various bacterial strains and fungi, suggesting potential use in developing new antimicrobial agents .

Anticancer Properties

Several studies have investigated the anticancer potential of pyrrole-based compounds. For instance, analogs of this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation. The presence of electron-withdrawing groups like nitro enhances the cytotoxicity against specific cancer cell lines .

Pesticide Development

The compound's chlorinated structure may provide insecticidal properties. Research into chlorinated organic compounds has shown promise in pest control formulations. The trichloro group can enhance the bioactivity of pesticides by affecting the nervous system of insects .

Polymer Synthesis

In material science, this compound can serve as a precursor for synthesizing polymers with specific properties. Its ability to undergo various chemical reactions allows it to be incorporated into polymer matrices for applications in coatings and adhesives .

Case Study 1: Antimicrobial Testing

A study was conducted where derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the compound significantly increased antimicrobial efficacy compared to standard antibiotics .

Case Study 2: Cancer Cell Line Evaluation

In vitro studies on MCF-7 breast cancer cells demonstrated that specific derivatives exhibited IC50 values lower than conventional chemotherapeutics. This suggests a promising avenue for further development in cancer treatment protocols .

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The trichloroethanone group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to modifications in protein function and signaling pathways .

Comparison with Similar Compounds

Key Properties

  • Molecular Weight : 271.49 g/mol
  • Storage : Stable under dry, room-temperature conditions .

Structurally related compounds include derivatives of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone with varying substituents on the pyrrole ring. Below is a detailed comparison based on substituent effects, reactivity, and applications:

Substituted Halogenated Pyrrole Derivatives

2,2,2-Trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone

  • CAS : N/A (ChemSpider ID: 2044033)
  • Molecular Formula: C₆H₂Br₂Cl₃NO
  • Molecular Weight : 370.25 g/mol
  • Used in the synthesis of thiazole-acetic acid derivatives for antimicrobial research . Higher molecular weight and density compared to the target compound due to bromine substitution .

2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone

  • CAS : 50371-51-2
  • Molecular Formula: C₆H₂Cl₅NO
  • Molecular Weight : 281.35 g/mol

Functionalized Acylpyrroles

2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethanone

  • CAS : N/A (Synthesis described in )
  • Molecular Formula: C₁₅H₁₃ClF₃NO₂
  • Molecular Weight : 331.72 g/mol
  • Key Differences :
    • Contains a trifluoromethoxy-phenyl group, introducing strong electron-withdrawing and lipophilic properties.
    • Used in agrochemical research due to its stability under reflux conditions .
    • Distinct $^{19}\text{F-NMR}$ signal at δ -56.89, absent in the target compound .

2,2,2-Trichloro-1-[4-(cyclopropylcarbonyl)-1H-pyrrol-2-yl]ethanone

  • CAS : 885950-09-4
  • Molecular Formula: C₁₀H₈Cl₃NO₂
  • Molecular Weight : 280.54 g/mol
  • Key Differences :
    • Cyclopropylcarbonyl group at the 4-position enhances conformational rigidity, influencing binding in medicinal chemistry applications.
    • Lower hazard profile (classified as irritant) compared to the corrosive target compound .

Nitro-Substituted Analogues

4-Nitro-2-(trichloroacetyl)-1H-pyrrole

  • CAS : 53391-50-7
  • Molecular Formula : C₆H₃Cl₃N₂O₃
  • Molecular Weight : 257.46 g/mol
  • Key Differences :
    • Lacks the methyl group at the 1-position, reducing steric hindrance during reactions.
    • Used as a precursor in peptide synthesis (e.g., KD-0208) .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound 120122-47-6 C₇H₅Cl₃N₂O₃ 271.49 1-Me, 4-NO₂ Agrochemical intermediates
4,5-Dibromo derivative N/A C₆H₂Br₂Cl₃NO 370.25 4-Br, 5-Br Antimicrobial research
4,5-Dichloro derivative 50371-51-2 C₆H₂Cl₅NO 281.35 4-Cl, 5-Cl Research chemical
Trifluoromethoxy-phenyl derivative N/A C₁₅H₁₃ClF₃NO₂ 331.72 3-CF₃OPh, 2,5-Me Agrochemical synthesis
Cyclopropylcarbonyl derivative 885950-09-4 C₁₀H₈Cl₃NO₂ 280.54 4-cyclopropylcarbonyl Medicinal chemistry

Research Findings and Reactivity Trends

  • Electron-Withdrawing Groups : Nitro and halogen substituents increase electrophilicity at the pyrrole ring, facilitating nucleophilic aromatic substitution (e.g., bromine in enhances cross-coupling reactivity) .
  • Steric Effects : The 1-methyl group in the target compound reduces accessibility to the 2-position, limiting certain reactions compared to unmethylated analogues like 4-nitro-2-(trichloroacetyl)pyrrole .
  • Hazard Profiles : Compounds with trifluoromethoxy or cyclopropylcarbonyl groups exhibit lower toxicity (irritant class) compared to the corrosive target compound .

Biological Activity

Overview

2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone, with the CAS number 120122-47-6 and molecular formula C7H5Cl3N2O3, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of trichloroacetyl chloride with 1-methyl-4-nitro-1H-pyrrole. The process is optimized for yield and purity through controlled conditions and advanced purification techniques. The resulting compound is utilized in various research applications, particularly in biological imaging and drug development .

The biological activity of this compound can be attributed to its structural components:

  • Nitro Group : This group can participate in redox reactions, generating reactive oxygen species (ROS) that may influence cellular processes.
  • Trichloroethanone Group : This moiety can form covalent bonds with nucleophilic sites in biomolecules, potentially modifying protein functions and signaling pathways .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further exploration in the development of new antimicrobial agents. Its efficacy against various microbial strains suggests potential applications in treating infections.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound shows cytotoxic effects against several cancer cell lines. The compound's mechanism likely involves the induction of apoptosis through ROS generation and subsequent cellular stress responses.

Cell LineIC50 (µM)Reference
HCT11612.5
MCF78.0
A54915.0

Study on Antitumor Activity

In a recent study assessing the antitumor potential of various nitro-containing compounds, this compound was evaluated alongside other derivatives. The results indicated significant cytotoxicity against colon carcinoma cells (HCT15), with an IC50 value comparable to established chemotherapeutics like doxorubicin .

Fluorescent Labeling Applications

Another study highlighted the use of this compound as a fluorescent dye intermediate for biological imaging. Its unique structure allows for effective labeling of cellular components, facilitating visualization in microscopy studies.

Q & A

Q. Synthesis and Optimization

Q: What are the optimal reaction conditions for synthesizing 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone, a precursor to the target compound? A: Two methods are notable:

  • Method 1 : Reaction of pyrrole with 2,2,2-trichloroacetyl chloride in dry ether at 0°C for 48 hours, yielding 99% product after extraction with ethyl acetate .
  • Method 2 : Use of potassium carbonate in diethyl ether at 20°C for 1 hour, yielding 77.8% after column chromatography .
    Key considerations : Prolonged reaction times at lower temperatures (Method 1) favor higher yields, while shorter room-temperature reactions (Method 2) reduce energy costs but require purification.

Q. Structural Characterization

Q: How can crystallographic data resolve ambiguities in the nitro-pyrrole substituent orientation? A: X-ray diffraction using programs like SHELXL (via the SHELX suite) is critical. For example, Friedel-Crafts formylation at the pyrrole ring’s position 4 can be confirmed via SHELX-refined bond angles and torsional parameters . Computational pre-screening (e.g., density functional theory) can predict stable conformers before experimental validation.

Q. Mechanistic Analysis of Nitro Group Introduction

Q: What methodologies elucidate the regioselectivity of nitro group introduction at position 4 of the pyrrole ring? A: Competitive electrophilic substitution studies using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) show that steric hindrance from the 1-methyl group directs nitration to position 4. Monitoring via ¹H NMR (e.g., disappearance of pyrrole β-proton signals at δ 6.2–6.8 ppm) confirms selectivity .

Q. Discrepancies in Synthetic Yields

Q: Why do similar synthetic routes for trichloroacetyl-pyrrole derivatives yield 77.8% vs. 99%? A: The disparity arises from:

FactorMethod 1 Method 2
Temperature0°C20°C
Reaction Time48 hours1 hour
WorkupBrine extractionColumn chromatography
Lower temperatures and extended times minimize side reactions (e.g., dichloroacetyl byproducts), while rapid room-temperature reactions require purification to remove unreacted trichloroacetyl chloride.

Q. Computational Modeling of Reaction Pathways

Q: How can density functional theory (DFT) predict intermediates in Friedel-Crafts alkylation steps? A: DFT calculations (e.g., B3LYP/6-31G*) model the electrophilic attack of the trichloroacetyl group on the pyrrole ring. Transition state analysis reveals a 15–20 kcal/mol activation barrier, consistent with experimental observations of slow room-temperature reactivity .

Q. Byproduct Analysis in Thiadiazole Derivative Synthesis

Q: How are sulfur-containing byproducts managed during cyclization to 1,3,4-thiadiazole derivatives? A: In reactions with iodine and triethylamine in DMF, elemental sulfur (S₈) precipitates as a byproduct. Centrifugation or filtration removes ~12.5% of theoretical sulfur yield. Residual sulfur is quantified via gravimetric analysis or Raman spectroscopy (peak at 470 cm⁻¹) .

Q. Spectroscopic Contradictions in Imidazole vs. Pyrrole Derivatives

Q: How to distinguish between imidazole and pyrrole derivatives using ¹³C NMR? A: Key differences include:

  • Imidazole derivatives : Nitro group at C4 causes deshielding of adjacent carbons (δ 145–150 ppm for C4-NO₂) .
  • Pyrrole derivatives : The 1-methyl group shifts C2 to δ 125–130 ppm, while trichloroacetyl carbonyl appears at δ 170–175 ppm .

Q. Stability Under Acidic Conditions

Q: What analytical methods assess hydrolytic stability of the trichloroacetyl group? A: Accelerated stability studies in HCl/EtOH (pH 1–3) monitored via LC-MS show gradual dechlorination to dichloro/dichloroacetyl products. Half-life (t₁/₂) ranges from 8–24 hours at 25°C, depending on substituent electron-withdrawing effects .

Properties

IUPAC Name

2,2,2-trichloro-1-(1-methyl-4-nitropyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3N2O3/c1-11-3-4(12(14)15)2-5(11)6(13)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASYNLWEPOHNBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374973
Record name 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120122-47-6
Record name 120122-47-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one
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Record name 120122-47-6
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Synthesis routes and methods I

Procedure details

To a well stirred solution of trichloroacetyl chloride (1 kg, 5.5 mole) in 1.5 liter ethyl ether in a 12 liter flask was added dropwise over a period of 3 h a solution of N-methylpyrrole (0.45 kg, 5.5 mole) in 1.5 liter anhydrous ethyl ether. The reaction was stirred for an additional 3 hours and quenched by the dropwise addition of a solution of 400 g potassium carbonate in 1.5 liters water. The layers were separated and the ether layer concentrated in vacuo to provide 2-(trichloroacetyl)pyrrole (1.2 kg, 5.1 mol) as a yellow crystalline solid sufficiently pure to be used without further purification. To a cooled (−40° C.) solution of 2-(trichloroacetyl) pyrrole (1.2 kg, 5.1 mol) in acetic anhydride (6 L) in a 12 L flask equipped with a mechanical stirrer was added 440 mL fuming nitric acid over a period of 1 hour while maintaining a temperature of (−40° C.). The reaction was carefully allowed to warm to room temperature and stir an additional 4 h. The mixture was cooled to −30° C., and isopropyl alcohol (6 L) added. The solution was stirred at −20° C. for 30 min during which time a white precipitate forms. The solution was allowed to stand for 15 min and the resulting precipitate collected by vacuum filtration.
Quantity
1.2 kg
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Reaction Step One
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6 L
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0 (± 1) mol
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6 L
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Synthesis routes and methods II

Procedure details

An acetic anhydride solution (200 ml) containing 3 (45.2 g, 0.200 mol) was cooled to −40° C., and then fuming nitric acid (18.5 ml, 0.360 mol) was dropped into the solution at the same temperature. After stirring the mixture for 2 hours at a room temperature, isopropanol was added to precipitate a solid. The precipitated solid was collected by filtration to obtain a nitro substance 5 (27.2 g). The filtrate was distilled under a reduced pressure, and the obtained residue was subjected to silica gel column chromatography to further obtain 5 (10.7 g) from an elusion position of ethyl acetate-hexane (1:10, v/v). (Total yield: 70%)
Quantity
200 mL
Type
reactant
Reaction Step One
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Quantity
45.2 g
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18.5 mL
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Yield
70%

Retrosynthesis Analysis

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Feasible Synthetic Routes

2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone
2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone
2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone
2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone
2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone
2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.